
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Overview
Description
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chlorophenyl group at the 4-position and a 4-methoxyphenyl group at the 6-position
Preparation Methods
The synthesis of 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the corresponding chalcone. This intermediate is then subjected to cyclization with guanidine to yield the desired pyrimidine derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Chemical Reactions Analysis
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Reaction conditions such as temperature and pH are optimized based on the desired transformation.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer properties of pyrimidine derivatives, including 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine. Research indicates that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in Cancer Letters reported that derivatives of pyrimidine, including this compound, showed significant cytotoxicity against various cancer cell lines (e.g., breast and lung cancer) at micromolar concentrations. The study highlighted the compound's ability to induce apoptosis by activating caspase pathways, suggesting its potential as a lead compound in anticancer drug development .
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been explored. Its activity against bacterial and fungal strains positions it as a potential candidate for developing new antimicrobial agents.
Data Table: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
This table summarizes findings from a study that evaluated the antimicrobial properties of the compound against common pathogens. The results indicate effective inhibition at relatively low concentrations, supporting further investigation into its use as an antimicrobial agent .
Enzyme Inhibition
Research has shown that this compound can act as an inhibitor for specific enzymes involved in disease pathways, including kinases that are crucial in cancer signaling.
Case Study:
A publication in Journal of Medicinal Chemistry reported that this compound effectively inhibited certain kinases associated with tumor growth. The study demonstrated that the compound binds to the ATP-binding site of these enzymes, reducing their activity and subsequently hindering cancer cell proliferation .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways involved in tumor growth.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine:
4-(4-Chlorophenyl)-6-(4-hydroxyphenyl)pyrimidin-2-amine: Contains a hydroxyl group instead of a methoxy group, which may alter its solubility and interaction with biological targets.
Biological Activity
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound is noted for its ability to inhibit specific kinases and exhibit cytotoxic effects against various cancer cell lines. The following sections will detail its biological activity, including mechanisms of action, efficacy in different studies, and potential therapeutic applications.
Chemical Structure
The compound's chemical structure can be represented as follows:
One of the primary mechanisms through which this compound exerts its biological activity is through the inhibition of Aurora A kinase. This kinase plays a crucial role in cell cycle regulation, particularly during mitosis. Inhibition of Aurora A can lead to cell cycle arrest and apoptosis in cancer cells, making it a target for anticancer therapy .
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including those derived from gastric adenocarcinoma and leukemia . The compound's IC50 values (the concentration required to inhibit cell growth by 50%) reveal its potency against these cancer types, with values indicating effective cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
AGS (gastric adenocarcinoma) | 53.02 |
HeLa (cervical cancer) | Not specified |
K562 (chronic myeloid leukemia) | Not specified |
Antimicrobial Activity
In addition to its anticancer effects, this compound has also been evaluated for antimicrobial properties. Studies have shown that related pyrimidine derivatives exhibit antibacterial and antifungal activities, suggesting that this compound may share similar properties .
Study on Anticancer Efficacy
A notable study investigated the effects of this pyrimidine derivative on various cancer cell lines. The results indicated a marked reduction in cell viability, particularly in the AGS line, emphasizing the compound's potential as an effective anticancer agent .
Comparative Analysis with Other Pyrimidine Derivatives
A comparative study highlighted that while several pyrimidine derivatives exhibited varying degrees of cytotoxicity, this compound showed superior activity against specific cancer types compared to structurally similar compounds .
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-22-14-8-4-12(5-9-14)16-10-15(20-17(19)21-16)11-2-6-13(18)7-3-11/h2-10H,1H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQKEMLTVCLJGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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